21-Dehydro Fluocortolone
CAS No.: 53733-52-1
Cat. No.: VC0144001
Molecular Formula: C₂₂H₂₇FO₄
Molecular Weight: 374.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53733-52-1 |
---|---|
Molecular Formula | C₂₂H₂₇FO₄ |
Molecular Weight | 374.45 |
IUPAC Name | 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Standard InChI | InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F |
Introduction
Chemical Identity and Physical Properties
21-Dehydro Fluocortolone is a synthetic corticosteroid derivative with dehydrogenation at position 21 of the standard fluocortolone structure. This chemical modification results in two fewer hydrogen atoms compared to fluocortolone, affecting its physical properties and potentially its biological activity. The compound has a defined chemical structure that places it within the broader category of modified corticosteroids.
Basic Chemical Properties
The physical and chemical properties of 21-Dehydro Fluocortolone provide fundamental information for understanding its behavior in various environments and applications. Table 1 summarizes the key physicochemical properties of this compound.
Property | Value |
---|---|
CAS Number | 53733-52-1 |
Molecular Formula | C₂₂H₂₇FO₄ |
Molecular Weight | 374.44600 g/mol |
Exact Mass | 374.18900 |
PSA (Polar Surface Area) | 71.44000 |
LogP | 2.84330 |
Table 1: Physicochemical properties of 21-Dehydro Fluocortolone
The molecular formula C₂₂H₂₇FO₄ confirms that 21-Dehydro Fluocortolone has two fewer hydrogen atoms than the parent compound fluocortolone (C₂₂H₂₉FO₄), consistent with the dehydrogenation at the 21-position. The LogP value of 2.84330 indicates a moderate lipophilicity, suggesting that the compound has reasonable membrane permeability, a significant factor for pharmaceutical applications.
Comparison with Related Corticosteroid Compounds
Understanding 21-Dehydro Fluocortolone requires contextualizing it within the broader family of corticosteroid compounds, particularly in relation to its parent compound fluocortolone and other structurally or functionally similar steroids.
Relationship to Fluocortolone
Fluocortolone is a synthetic corticosteroid with both glucocorticoid and mineralocorticoid properties. It is used clinically for various inflammatory conditions, particularly in dermatology. The 21-dehydro derivative represents a structural modification that potentially alters the pharmacological profile of the parent compound. The dehydrogenation at the 21-position may affect binding affinity to glucocorticoid and mineralocorticoid receptors, potentially modifying the therapeutic index and side effect profile.
Comparison with Other Fluorinated Corticosteroids
Fluorinated corticosteroids like fludrocortisone and flunisolide share structural similarities with 21-Dehydro Fluocortolone. Fludrocortisone, for instance, is a synthetic mineralocorticoid used to treat adrenocortical insufficiency and salt-losing adrenogenital syndrome . Like 21-Dehydro Fluocortolone, these compounds contain fluorine substitutions that enhance their potency and alter their pharmacological profiles compared to non-fluorinated corticosteroids.
The presence of fluorine at the 6-position (as in fluocortolone) typically enhances anti-inflammatory activity while potentially increasing mineralocorticoid effects. How the additional modification of dehydrogenation at position 21 further modulates these properties in 21-Dehydro Fluocortolone warrants investigation.
Research Status and Future Directions
The current research status of 21-Dehydro Fluocortolone appears limited based on the available search results. Most information pertains to related compounds rather than specifically to 21-Dehydro Fluocortolone itself.
Current Research Gaps
Several important research gaps exist regarding 21-Dehydro Fluocortolone:
-
Comprehensive pharmacological profiling
-
Comparative efficacy with other corticosteroids
-
Specific therapeutic indications
-
Toxicological assessment
-
Pharmacokinetic properties
Addressing these gaps would provide a more complete understanding of this compound's potential value in medical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume